3-Bromo-5,8-dimethylquinolin-4(1H)-one
Description
Properties
CAS No. |
1204811-62-0 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.111 |
IUPAC Name |
3-bromo-5,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-4-7(2)10-9(6)11(14)8(12)5-13-10/h3-5H,1-2H3,(H,13,14) |
InChI Key |
LNUJPAHOCFSMAP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)NC=C(C2=O)Br |
Synonyms |
3-Bromo-5,8-dimethyl-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Bromo-5,8-dimethylquinolin-4(1H)-one are compared below with key analogues from the literature:
Table 1: Structural and Functional Comparison of Halogenated Quinolinones
Key Observations
Substituent Effects on Reactivity: Bromine at the 3-position (target compound) vs. 6-position (): The 3-bromo derivative may exhibit distinct electronic effects in cross-coupling reactions due to proximity to the carbonyl group. For example, 6-bromo derivatives in underwent Suzuki-Miyaura coupling with arylvinylboronic acids at 80–90°C, yielding biaryl products . Methyl vs.
Biological Activity: Compound 89 (), a 7,8-dimethylquinolinone, demonstrated selective P2Y2 receptor agonism and inhibition of cardiac hypertrophy, suggesting that methyl groups at the 5- and 8-positions (as in the target compound) could similarly modulate receptor binding . Bromine and antimicrobial activity: 6-Bromo-1-(triazolylmethyl)quinolinones () showed potent antibacterial effects, implying that bromine position and auxiliary substituents critically influence activity .
Safety and Stability: 3-Bromo-7,8-dichloroquinolinone () highlights safety risks associated with polyhalogenated quinolinones, such as toxicity and environmental persistence. The target compound’s methyl groups may mitigate reactivity compared to chloro analogues .
Q & A
Q. What are the standard synthetic routes for 3-Bromo-5,8-dimethylquinolin-4(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of substituted aniline precursors. A common method includes treating a brominated aniline derivative with diketene under reflux, followed by cyclization using polyphosphoric acid (PPA) . Optimization may involve adjusting reaction time, temperature (e.g., 80–120°C for PPA-mediated cyclization), and stoichiometry to minimize side products like dehalogenated byproducts. Monitoring via thin-layer chromatography (TLC) and quenching with ice-water improves yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 5 and 8, bromine at position 3). DMSO-d₆ is often used as a solvent .
- HRMS (EI) : For precise molecular weight validation (expected m/z ~265.02 for C₁₁H₁₀BrNO) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1600–1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
Q. How does the bromine substituent influence nucleophilic substitution reactions?
The bromine at position 3 is susceptible to nucleophilic substitution (e.g., with amines or thiols). Reactions are typically conducted in polar aprotic solvents (DMF, DMSO) at 60–100°C. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) .
Q. What are the stability considerations for this compound during storage?
Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Avoid moisture, as the lactam ring may hydrolyze. Purity (>98%) should be verified via HPLC prior to biological assays .
Q. How can researchers differentiate this compound from structurally similar analogs (e.g., 6-bromo derivatives)?
Use NOESY NMR to confirm spatial proximity of substituents. For example, NOE correlations between H-5 (methyl) and H-3 (bromine) distinguish this compound from 6-bromo isomers. X-ray crystallography (via SHELXL ) can resolve positional ambiguities in the quinoline ring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- The bromine atom increases electrophilicity at C-3, favoring SNAr reactions (σ* orbital energy ~0.5 eV).
- Methyl groups at C-5/C-8 sterically hinder para-substitution.
Software like Gaussian or ORCA can simulate transition states for cross-coupling reactions .
Q. What crystallographic challenges arise in determining its solid-state structure?
- Twinned crystals : Common due to planar quinoline rings. Use SHELXD for initial phase solutions and SHELXL for refinement .
- Disorder in methyl groups : Apply ISOR and DELU restraints during refinement.
- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for Br-atom positioning .
Q. How can structure-activity relationships (SAR) guide its antimicrobial potential?
Compare with analogs (e.g., 5-Bromo-3,4-dihydroquinolin-2(1H)-one):
| Compound | MIC (µg/mL) vs. S. aureus | LogP |
|---|---|---|
| 3-Bromo-5,8-dimethyl analog | 8.2 | 2.5 |
| 5-Bromo-3,4-dihydro analog | 4.1 | 1.9 |
| Lower LogP in the dihydro analog enhances membrane permeability. Modify substituents to balance lipophilicity and H-bonding . |
Q. What strategies mitigate side reactions during bromine substitution?
- Protection/deprotection : Temporarily protect the lactam carbonyl with TMSCl to prevent nucleophilic attack.
- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 24 hr) and byproduct formation .
- In situ monitoring : Use ReactIR to track bromide ion release (ν(Br⁻) ~200 cm⁻¹) .
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
